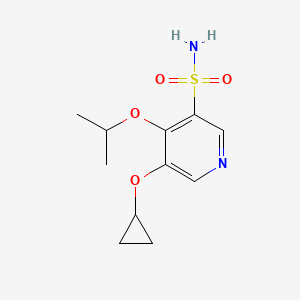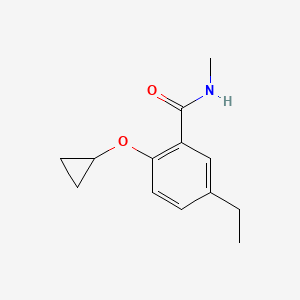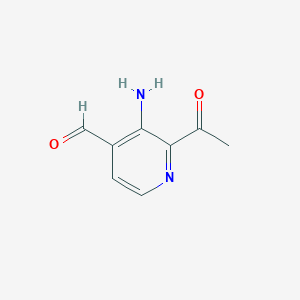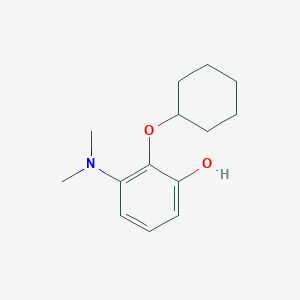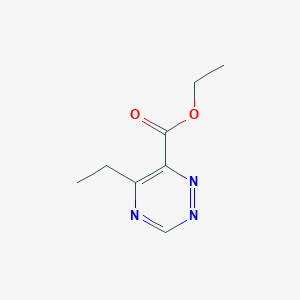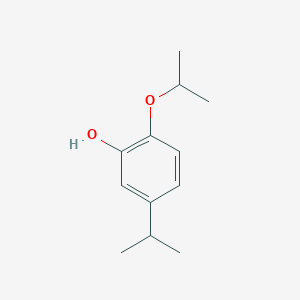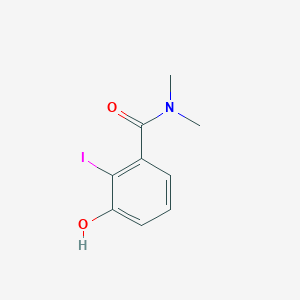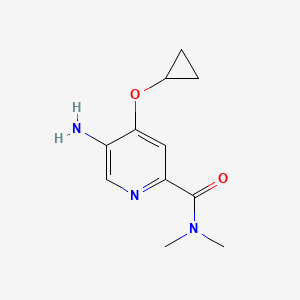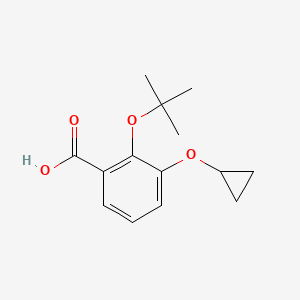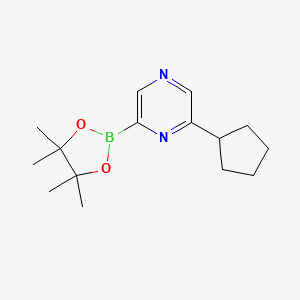
2-Tert-butyl-3-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-chlorophenol typically involves the chlorination of 2-tert-butylphenol. One common method includes the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under nitrogen flow, and the mixture is cooled in an ice bath before the addition of sulfuryl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and column chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-3-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of antioxidants, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-chlorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 4-tert-Butyl-2-chlorophenol
- 2-tert-Butyl-4-chlorophenol
- 4-tert-Butylphenol
Comparison: 2-Tert-butyl-3-chlorophenol is unique due to the specific positioning of the tert-butyl and chlorine groups on the benzene ring. This positioning affects its chemical reactivity, physical properties, and biological activities. Compared to its isomers, this compound may exhibit different solubility, boiling points, and reactivity towards various reagents .
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-tert-butyl-3-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
Clé InChI |
DAMXXBYDFSPLKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


